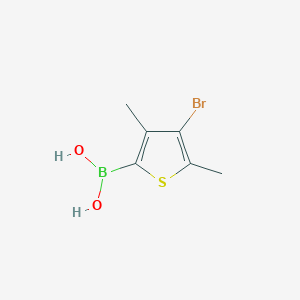(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid
CAS No.: 172872-73-0
Cat. No.: VC13804440
Molecular Formula: C6H8BBrO2S
Molecular Weight: 234.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 172872-73-0 |
|---|---|
| Molecular Formula | C6H8BBrO2S |
| Molecular Weight | 234.91 g/mol |
| IUPAC Name | (4-bromo-3,5-dimethylthiophen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C6H8BBrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h9-10H,1-2H3 |
| Standard InChI Key | IFURVKXPSNUGPP-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(S1)C)Br)C)(O)O |
| Canonical SMILES | B(C1=C(C(=C(S1)C)Br)C)(O)O |
Introduction
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is an organoboron compound that plays a crucial role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a boronic acid functional group attached to a thiophene ring, which enhances its reactivity and applicability in various chemical processes .
Synthesis
The synthesis of (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid typically involves starting materials such as bromo- and dimethylthiophenes. The synthesis process requires careful control of reaction conditions, including temperature, solvent choice (e.g., tetrahydrofuran), and reaction time, to optimize yield and purity.
Applications in Organic Synthesis
This compound is primarily utilized in cross-coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds. The choice of catalyst (e.g., palladium complexes), base (e.g., sodium carbonate), and solvent systems are crucial for achieving high yields in these reactions.
Research Findings
Recent studies have highlighted the importance of boronic acids in drug development, as they can form reversible covalent bonds with nucleophilic amino acid residues, making them useful in medicinal chemistry . While specific research on (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is limited, its utility in cross-coupling reactions underscores its potential in synthesizing complex molecules for pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume